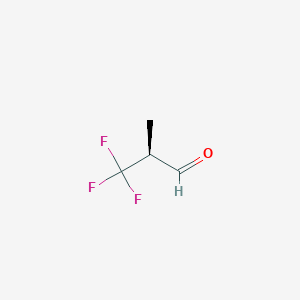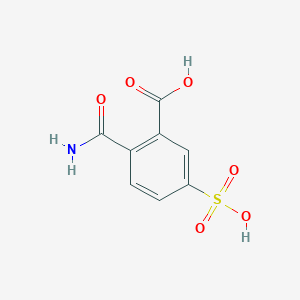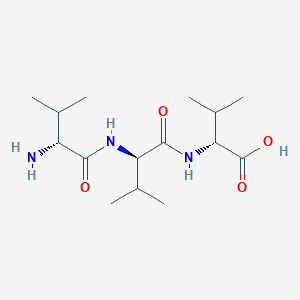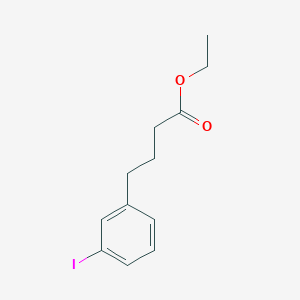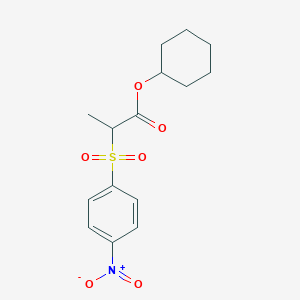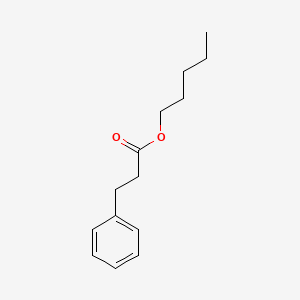![molecular formula C20H25N3O3 B14256996 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 477565-79-0](/img/structure/B14256996.png)
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and nitrophenyl groups
準備方法
The synthesis of 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to form the cyclohexa-2,4-dien-1-one core. The introduction of the hydrazinylidene and nitrophenyl groups is achieved through subsequent substitution reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazinylidene compounds.
科学的研究の応用
2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar compounds include other hydrazinylidene and nitrophenyl derivatives. Compared to these compounds, 2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both butan-2-yl and nitrophenyl groups. This unique structure gives it distinct chemical and biological properties.
特性
CAS番号 |
477565-79-0 |
|---|---|
分子式 |
C20H25N3O3 |
分子量 |
355.4 g/mol |
IUPAC名 |
2,4-di(butan-2-yl)-6-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-5-13(3)15-11-16(14(4)6-2)20(24)18(12-15)22-21-17-9-7-8-10-19(17)23(25)26/h7-14,24H,5-6H2,1-4H3 |
InChIキー |
UYMXOXFAXQPCSF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



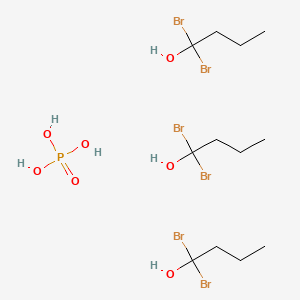

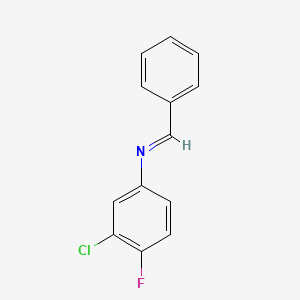
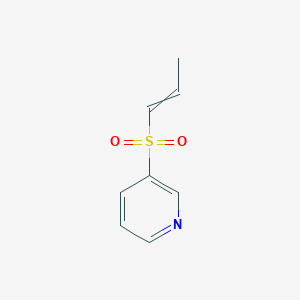
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
